(E)-5-methylhex-3-enoic acid
Overview
Description
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or occurrence in nature or in industrial processes.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reagents, and conditions of the reaction.Molecular Structure Analysis
The molecular structure can be analyzed using various spectroscopic methods such as NMR, IR, and mass spectrometry. X-ray crystallography can provide information about the 3D structure of the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its behavior as a reactant or a product in various chemical reactions.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. The compound’s stability, reactivity, and acidity or basicity may also be studied.Scientific Research Applications
Synthesis and Labeling
- Labeling and Synthesis Techniques : A novel method for preparing N-protected (2E)-5-amino-5-methylhex-2-enoic acids has been developed, which is essential for synthesizing 14C-labeled compounds of this type. This advancement is significant for research involving labeled compounds (Jessen, Selvig, & Valsborg, 2001).
Photoisomerization Studies
- Photoisomerization Research : Studies on the photoisomerizations of protonated 5-methylhex-3-en-2-one and related compounds have been conducted. These studies provide insights into the behavior of such compounds under light exposure, revealing details about isomerization and transformation processes (Childs et al., 1983).
Enantioselective Synthesis
- Enantioselective Synthesis Applications : The compound has been used in the enantioselective synthesis of related compounds. For example, a method for synthesizing (S)-(+)-3-aminomethyl-5-methylhexanoic acid involves asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt (Burk et al., 2003).
Chemical Reactions and Rearrangements
- Chemical Rearrangements in Acylation and Lactonisation : The compound has been involved in studies observing skeletal rearrangements during the lactonisation and intramolecular acylation of branched-chain and cyclic alkenoic acids (Ansell, Emmett, & Grimwood, 1969).
Mass Spectrometry and Fragmentation Studies
- Mass Spectra Analysis : Mass spectra of δ-lactones derived from similar acids have been determined, providing insights into the fragmentation patterns of these compounds and aiding in the understanding of their chemical properties (Urbach, Stark, & Nobuhara, 1972).
Determining Molecular Configuration
- Determining Molecular Configuration : Studies have been conducted on the catalytic hydrogenation of related compounds to determine their molecular configuration. This research is crucial for understanding the stereochemistry of these molecules (Crombie, Jenkins, & Roblin, 1975).
Biosynthesis Studies
- Biosynthesis Research : The biosynthesis of 2-amino-4-methylhex-4-enoic acid in certain plant species has been investigated, revealing important insights into the natural synthesis pathways of these compounds (Fowden & Mazelis, 1971).
Pharmaceutical Synthesis
- Applications in Pharmaceutical Synthesis : The compound has been studied in the context of metabolic synthesis of pharmaceuticals, such as the anti-inflammatory drug indomethacin (Gillard & Belanger, 1987).
Amino Acid Studies
- Amino Acid Research : Research has been done on novel amino acids from certain plant species, where 2-amino-4-methylhex-4-enoic acid plays a significant role (Fowden, 1968).
Pheromone Synthesis
- Pheromone Synthesis : The synthesis of 3-methylhept-2(Z)-enoic acid, a sex pheromone of the dry bean beetle, demonstrates the application of (E)-5-methylhex-3-enoic acid in the field of entomology and pheromone research (Pinsker, Tsiklauri, & Grigor'eva, 1999).
Studies in Stereochemistry
- Stereochemistry and Synthesis : Research into the stereospecific synthesis of (Z) or (E)-3-methylalk-2-enoic acids has provided valuable insights into the stereochemistry of these molecules (Abarbri, Parrain, & Duchěne, 1995).
Inhibition in Pheromone Biosynthesis
- Pheromone Biosynthesis Inhibition : Studies show that certain acids interfere with the production of components of the Spodoptera littoralis sex pheromone blend, demonstrating the compound's potential role in biochemistry and insect control (Gosalbo et al., 1992).
Synthesis of Luminescent Molecular Crystals
- Luminescent Crystal Synthesis : Research has been conducted on the synthesis of organic compounds related to (E)-5-methylhex-3-enoic acid for use in creating stable luminescent molecular crystals (Zhestkij et al., 2021).
Rh(II)-Catalyzed Cyclization Chemistry
- Cyclization Chemistry : The Rh(II)-catalyzed reaction of the E-isomer of a related diazo compound has been studied, leading to the formation of 1,3-dioxoles, which is significant for understanding cyclization chemistry (Padwa, Boonsombat, & Rashatasakhon, 2007).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling and storing it.
Future Directions
This could involve potential applications of the compound, areas of research that could be pursued, and improvements that could be made in its synthesis or use.
For a specific compound like “(E)-5-methylhex-3-enoic acid”, you would need to look up these details in scientific literature or databases. If the compound is not well-studied, it may be necessary to conduct experiments to gather this information. Please consult with a chemistry professional for more detailed and specific information.
properties
IUPAC Name |
(E)-5-methylhex-3-enoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-6(2)4-3-5-7(8)9/h3-4,6H,5H2,1-2H3,(H,8,9)/b4-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBMDQOEVWDTDT-ONEGZZNKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C/CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-methylhex-3-enoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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